![molecular formula C12H15N3O3 B1384364 3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 1049605-66-4](/img/structure/B1384364.png)
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
Overview
Description
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
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Biological Activity
3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse scientific literature and experimental studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O2. The structure features a pyrazolo[3,4-b]pyridine core which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs demonstrated stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to increase the activation of caspases (caspase 9, 8, and 3/7), leading to apoptosis in cancer cells .
- Inhibition of NF-kB : This pathway is crucial for cell survival; thus, its inhibition promotes apoptosis .
- Autophagy Induction : Some studies suggest that these compounds may also trigger autophagy through the upregulation of beclin-1 and inhibition of mTOR .
Neuropharmacological Activity
In addition to anticancer properties, pyrazolo[3,4-b]pyridines have been investigated for their neuropharmacological effects:
- Cholinesterase Inhibition : Certain derivatives have shown potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease . This inhibition can help alleviate cholinergic deficits associated with neurodegenerative disorders.
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- Study on Breast Cancer Cells : A study demonstrated that a derivative exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin. It was found to promote apoptosis through caspase activation while sparing normal cells .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. These compounds were effective in reducing oxidative stress markers in vitro .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid can inhibit the growth of various bacterial strains. For instance, derivatives with similar functional groups have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy in inhibiting bacterial growth .
Anti-inflammatory Effects
The pyrazolo[3,4-b]pyridine moiety has been linked to anti-inflammatory activity. Research has explored the potential of such compounds in treating inflammatory diseases by modulating pathways associated with inflammation. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in therapeutic applications .
Cancer Research
Studies suggest that pyrazole derivatives may possess anticancer properties. The structural features of this compound could potentially interfere with cancer cell proliferation and induce apoptosis. Preliminary evaluations have indicated that such compounds can target specific molecular pathways involved in cancer progression .
Agricultural Applications
Plant Growth Regulation
Compounds containing pyrazole and pyridine rings have been evaluated for their effects on plant growth. Research indicates that these compounds can act as plant growth stimulants or inhibitors. The potential application of this compound in agriculture could enhance crop yields or protect plants from diseases .
Pesticidal Properties
The synthesis of novel pyrazole derivatives has been linked to increased effectiveness as pesticides. The unique chemical structure allows for the development of compounds that can protect crops from pests while minimizing environmental impact. Studies are ongoing to evaluate the efficacy and safety of these compounds in agricultural settings .
Materials Science
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has shown promise in developing advanced materials with enhanced properties. This compound may serve as a building block for creating polymers with specific functionalities tailored for applications in coatings or composites .
Summary Table of Applications
Field | Application | Description |
---|---|---|
Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of various bacterial strains |
Anti-inflammatory Effects | Modulates inflammatory pathways | |
Cancer Research | Interferes with cancer cell proliferation | |
Agriculture | Plant Growth Regulation | Acts as a stimulant or inhibitor for plant growth |
Pesticidal Properties | Protects crops from pests while being environmentally friendly | |
Materials Science | Polymer Chemistry | Enhances properties of polymers for coatings and composites |
Properties
IUPAC Name |
3-(1,3,4-trimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-6-8(4-5-9(16)17)12(18)13-11-10(6)7(2)14-15(11)3/h4-5H2,1-3H3,(H,13,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIPPMPURUKLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C(=NN2C)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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